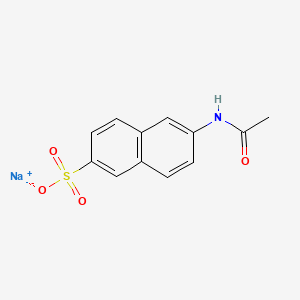
Sodium 6-acetamidonaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-acetamidonaphthalene-2-sulfonate: is a heterocyclic organic compound with the molecular formula C₁₂H₁₁NO₄SNa and a molecular weight of 287.27 g/mol . This compound is known for its applications in various scientific research fields and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-acetamidonaphthalene-2-sulfonate typically involves the sulfonation of 6-acetamidonaphthalene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents .
Industrial Production Methods: Industrial production methods for Sodium 6-acetamidonaphthalene-2-sulfonate involve large-scale sulfonation processes, where the reaction is carefully controlled to ensure high yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-acetamidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium 6-acetamidonaphthalene-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 6-acetamidonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. It can act as a sulfonating agent, introducing sulfonate groups into organic molecules. This modification can alter the chemical and physical properties of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
- Sodium 6-hydroxynaphthalene-2-sulfonate
- Sodium 2-naphthol-6-sulfonate
- Sodium 6-acetylaminonaphthalene-2-sulfonate
Comparison: Sodium 6-acetamidonaphthalene-2-sulfonate is unique due to its specific acetamido group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
93689-94-2 |
|---|---|
Molecular Formula |
C12H10NNaO4S |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
sodium;6-acetamidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO4S.Na/c1-8(14)13-11-4-2-10-7-12(18(15,16)17)5-3-9(10)6-11;/h2-7H,1H3,(H,13,14)(H,15,16,17);/q;+1/p-1 |
InChI Key |
VSOLYIGHKCMYQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















